
Application Notes and Protocols for M867 in Cell
Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: M867

Cat. No.: B12384905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
M867 is a novel, selective, and reversible inhibitor of caspase-3, a key executioner enzyme in

the apoptotic pathway. By inhibiting caspase-3, M867 can modulate programmed cell death

and has been shown to induce a switch to autophagic cell death in cancer cells. This property

makes it a valuable tool for investigating the interplay between apoptosis and autophagy, and

for exploring its potential as a therapeutic agent, particularly in combination with treatments like

radiotherapy. These application notes provide detailed protocols for the preparation and use of

M867 stock solutions in cell culture experiments.

Chemical Properties and Stock Solution Preparation
While a specific CAS number for M867 is not readily available in public databases, a

compound designated as MC-867, believed to be identical, possesses the following chemical

properties:
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Property Value Source

Molecular Formula C₁₆H₁₆F₂N₂OS [1]

Molecular Weight 322.37 g/mol [1]

Appearance Solid

Solubility Soluble in DMSO [2][3][4][5]

Protocol for Preparing a 10 mM M867 Stock Solution
Materials:

M867 (or MC-867) powder

Anhydrous, sterile dimethyl sulfoxide (DMSO)

Sterile, amber microcentrifuge tubes or cryovials

Calibrated analytical balance

Vortex mixer

Sterile, filter-equipped pipette tips

Procedure:

Pre-weighing Preparation: Bring the M867 powder and anhydrous DMSO to room

temperature in a desiccator to prevent condensation.

Weighing M867: In a sterile environment (e.g., a laminar flow hood), tare a sterile

microcentrifuge tube. Carefully weigh out 3.22 mg of M867 powder into the tube.

Dissolving in DMSO: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the

M867 powder.

Complete Dissolution: Cap the tube tightly and vortex thoroughly until the powder is

completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid
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dissolution, but avoid excessive heat.

Aliquoting and Storage:

Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in

sterile, amber microcentrifuge tubes or cryovials to protect from light and to minimize

freeze-thaw cycles.

For short-term storage (up to 1 month), store the aliquots at -20°C.

For long-term storage (up to 6 months or longer), store at -80°C.

Note: While specific long-term stability data for M867 is not available, storing small

molecule inhibitors in anhydrous DMSO at -80°C generally preserves their activity for

extended periods. It is recommended to prepare fresh stocks periodically.

Experimental Protocols
Cell Culture and Treatment with M867
The following protocol is a general guideline for treating adherent cancer cell lines, such as

H460 non-small cell lung cancer cells, with M867.

Materials:

Cultured cells (e.g., H460) in logarithmic growth phase

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

M867 stock solution (10 mM in DMSO)

Sterile PBS

Cell culture plates or flasks

CO₂ incubator (37°C, 5% CO₂)

Procedure:
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Cell Seeding: Seed the cells at the desired density in appropriate cell culture vessels and

allow them to adhere and grow overnight. The seeding density will depend on the specific

assay to be performed.

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM

M867 stock solution at room temperature. Prepare serial dilutions of M867 in complete cell

culture medium to achieve the desired final concentrations.

Important: To avoid precipitation, first dilute the DMSO stock solution in a small volume of

medium before adding it to the final volume. The final concentration of DMSO in the cell

culture medium should be kept below 0.5% (preferably ≤ 0.1%) to minimize solvent

toxicity.

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO

to the culture medium as used for the highest M867 concentration.

Cell Treatment: Remove the old medium from the cells and replace it with the medium

containing the desired concentrations of M867 or the vehicle control.

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO₂

incubator.

Quantitative Data Summary
The following table summarizes the effective concentrations of M867 from published studies,

primarily using the H460 human non-small cell lung cancer cell line.
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Parameter Cell Line Concentration Effect Reference

IC₅₀ (Caspase-3) - 0.1 nM
Inhibition of

enzyme activity
[2]

IC₅₀ (Caspase-7) - 36 nM
Inhibition of

enzyme activity
[2]

Clonogenic

Survival
H460 1.4 - 10 nM

Dose-dependent

reduction in

survival

[2][6]

Apoptosis

Inhibition
H460 100 nM

Reduction of

radiation-induced

apoptosis

[2][6]

Radiosensitizatio

n (DER)
H460 Not specified 1.27 [2]

In Vitro

Treatment
H460-Luc2 2 µM

Used for

apoptosis and

cell death assays

Visualization of Pathways and Workflows
M867 Mechanism of Action: Shifting from Apoptosis to
Autophagy
M867 inhibits caspase-3, a key executioner of apoptosis. In many cancer cells, this inhibition

prevents apoptotic cell death and promotes a cellular self-degradation process known as

autophagy. This can lead to a form of programmed cell death termed "autophagic cell death."
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M867 inhibits caspase-3, thereby blocking apoptosis and promoting autophagy.

Experimental Workflow: Assessing M867-Induced
Autophagy via Western Blot for LC3-II
This workflow outlines the key steps to investigate the effect of M867 on autophagy by

measuring the conversion of LC3-I to LC3-II.
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Workflow for analyzing LC3-II levels by Western Blot after M867 treatment.
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Detailed Experimental Protocols
Clonogenic Survival Assay
This assay determines the ability of single cells to form colonies after treatment with M867,

providing a measure of cytotoxicity.

Procedure:

Cell Seeding: Prepare a single-cell suspension of the desired cell line (e.g., H460). Seed a

low and precise number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact

number will depend on the cell line's plating efficiency and the expected toxicity of the

treatment.

Cell Adhesion: Allow the cells to attach to the plate by incubating for at least 6-8 hours or

overnight.

M867 Treatment: Treat the cells with various concentrations of M867 (e.g., 0, 1, 5, 10 nM) in

complete medium. Include a vehicle control (DMSO).

Incubation: Incubate the plates undisturbed in a CO₂ incubator for 10-14 days, or until

colonies in the control wells are visible and contain at least 50 cells.

Fixation and Staining:

Carefully remove the medium.

Gently wash the wells with PBS.

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 30

minutes.

Colony Counting:

Gently wash the plates with water to remove excess stain and allow them to air dry.

Count the number of colonies (a cluster of ≥50 cells) in each well.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12384905?utm_src=pdf-body
https://www.benchchem.com/product/b12384905?utm_src=pdf-body
https://www.benchchem.com/product/b12384905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each

treatment group.

PE = (Number of colonies formed / Number of cells seeded) x 100%

SF = PE of treated sample / PE of control sample

Western Blot for LC3-I to LC3-II Conversion
This protocol is for detecting the lipidation of LC3-I to form LC3-II, a hallmark of

autophagosome formation.

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and treat with M867 and controls as described previously.

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil at 95°C for 5 minutes.

SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline

with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. A primary antibody against a
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housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities for LC3-I (typically at ~18 kDa) and LC3-II (at ~16

kDa) and the loading control. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading

control ratio indicates an induction of autophagy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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